4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a tert-butyl group, a hydroxy group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde can be achieved through several methods. One common approach involves the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by formylation to introduce the aldehyde group . Another method includes the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Industrial Production Methods
Industrial production of this compound typically involves the use of acid-catalyzed alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microreactor technology has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-(tert-Butyl)-2-hydroxy-6-methoxybenzoic acid.
Reduction: Formation of 4-(tert-Butyl)-2-hydroxy-6-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the aldehyde and methoxy groups.
4-tert-Butylcatechol: Contains two hydroxy groups instead of one hydroxy and one methoxy group.
tert-Butyl alcohol: Contains a tert-butyl group but lacks the aromatic ring and aldehyde group.
Uniqueness
4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde is unique due to the presence of both the hydroxy and methoxy groups on the aromatic ring, along with the aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-tert-butyl-2-hydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)8-5-10(14)9(7-13)11(6-8)15-4/h5-7,14H,1-4H3 |
InChI Key |
GNSPPUPNRGTCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.